7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
7-chloro-2-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-9-6-3-5(8)10-11(4)6/h1-3H |
InChI Key |
MVOUGEVTFLSXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)I)N=C1)Cl |
Origin of Product |
United States |
Reactivity and Synthetic Transformations of 7 Chloro 2 Iodopyrazolo 1,5 a Pyrimidine
Halogen Atoms as Strategic Reactive Handles for Further Derivatization
The 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine molecule features two different halogen atoms, iodine and chlorine, attached to the heterocyclic core. The carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
This reactivity difference allows for selective functionalization at the 2-position (iodine) while leaving the 7-position (chlorine) intact for subsequent transformations. For instance, the chlorine atom at the 7th position can be readily substituted by various nucleophiles, such as amines or thiols, under appropriate conditions. This selectivity is crucial for the controlled synthesis of complex derivatives with diverse functionalities at specific positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are widely employed to modify halogenated positions on aromatic and heteroaromatic rings, including the pyrazolo[1,5-a]pyrimidine system.
The Suzuki–Miyaura cross-coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. rsc.org This reaction is particularly useful for introducing aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine core. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the 2-position of this compound.
Studies on related pyrazolo[1,5-a]pyrimidine systems have shown that a variety of aryl and heteroaryl boronic acids can be successfully coupled, often under microwave-assisted conditions to enhance reaction rates and yields. rsc.orgnih.gov For example, phenyl, biphenyl, naphthyl, and various heteroaryl groups like thienyl and pyridinyl have been introduced at halogenated positions. mdpi.com The choice of palladium catalyst and ligand, such as XPhosPdG2/XPhos, can be critical to avoid side reactions like dehalogenation. rsc.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines
| Entry | Halogenated Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 93 |
| 2 | 5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 4-Hydroxyphenylboronic acid | 5-Amino-3-(4-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 82 |
| 3 | 5-(Benzylamino)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 2-Thienylboronic acid | 5-(Benzylamino)-3-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 76 |
| 4 | 5-(Morpholino)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 3-Pyridinylboronic acid | 5-(Morpholino)-3-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 91 |
Note: The data in this table is illustrative and based on reactions with similar brominated pyrazolo[1,5-a]pyrimidine derivatives.
The Sonogashira cross-coupling reaction is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. This reaction allows for the introduction of alkynyl groups, which are valuable for further synthetic transformations or for their electronic properties.
Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be selectively performed at the more reactive 2-iodo position of this compound. This allows for the synthesis of 2-alkynyl-7-chloropyrazolo[1,5-a]pyrimidines, which can then undergo further functionalization at the 7-chloro position. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner. soton.ac.uk
Table 2: Examples of Sonogashira Cross-Coupling Reactions
| Entry | Halide | Alkyne | Catalyst System | Product |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 6-(Phenylethynyl)-3-fluoro-2-cyanopyridine |
| 2 | 4-Chloro-2-trichloromethylquinazoline | 1-Heptyne | Pd(PPh₃)₄, CuI | 4-(Hept-1-yn-1-yl)-2-trichloromethylquinazoline |
| 3 | 5-Iodouridine triphosphate | Propargylamine | Pd(PPh₃)₄, CuI | 5-(3-Aminoprop-1-yn-1-yl)uridine triphosphate |
Note: This table provides examples of Sonogashira reactions on related heterocyclic systems to illustrate the scope of the reaction.
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of this compound, the Heck reaction would preferentially occur at the 2-iodo position to introduce an alkenyl substituent.
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. libretexts.org
For this compound, the Buchwald-Hartwig amination can be directed to either the 2- or 7-position depending on the reaction conditions and the relative reactivity of the C-I and C-Cl bonds. This provides a versatile route to a wide range of aminated pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org
Beyond the well-established cross-coupling reactions, other palladium and rhodium-catalyzed transformations can be employed to introduce a variety of functional groups onto the pyrazolo[1,5-a]pyrimidine core. For instance, palladium-catalyzed cyanation reactions can be used to introduce a nitrile group, which can then be further elaborated.
Rhodium-catalyzed C-H functionalization has also emerged as a powerful strategy. nih.gov For example, Rh(III)-catalyzed C-H amidation of 7-arylpyrazolo[1,5-a]pyrimidines has been reported, where the pyrazolo[1,5-a]pyrimidine moiety directs the C-H bond activation. nih.gov Such reactions open up new avenues for the late-stage functionalization of these heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient, making it susceptible to nucleophilic attack. This characteristic is fundamental to the functionalization of halogenated derivatives like this compound.
In di-halogenated pyrazolo[1,5-a]pyrimidines, the C-7 position exhibits significantly higher reactivity towards nucleophiles compared to the C-5 position. This regioselectivity is a critical feature for the controlled, stepwise synthesis of substituted derivatives. For instance, in the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine, the substitution occurs exclusively at the C-7 position, yielding the 7-morpholino product while leaving the C-5 chloro group intact. nih.gov This pronounced selectivity is attributed to the electronic properties of the heterocyclic core, where the C-7 position is more activated for nucleophilic attack. nih.gov
This selective reactivity allows for a modular synthetic approach. The initial, facile substitution at C-7 can be followed by a subsequent, typically distinct, reaction at the less reactive C-5 position, such as a metal-catalyzed cross-coupling. nih.gov
Table 1: Selective SNAr Reaction at the C-7 Position
| Starting Material | Nucleophile | Reaction Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, Acetone, RT | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94% | nih.gov |
The regioselectivity of SNAr reactions on the pyrimidine ring is sensitive to the electronic and steric effects of substituents on the core structure. Electron-donating groups can decrease the electrophilicity of the pyrimidine ring, slowing down the rate of substitution, while electron-withdrawing groups can enhance it. nih.gov For the this compound, the iodine atom at the C-2 position and any other substituents on the pyrazole (B372694) ring can electronically influence the C-5 and C-7 positions, modulating their relative reactivity. The presence of an electron-donating group on the pyrimidine ring, for example, can slow or even inhibit further SNAr processes after an initial substitution has occurred. nih.gov
C-H Activation and Direct Functionalization on the Pyrazolo[1,5-a]pyrimidine Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrazolo[1,5-a]pyrimidine scaffold, avoiding the need for pre-functionalized starting materials.
The pyrazole moiety of the pyrazolo[1,5-a]pyrimidine core is more electron-rich than the pyrimidine moiety, making it amenable to electrophilic substitution and related C-H functionalization reactions. researchgate.net Research has shown that the C-3 position is particularly reactive, allowing for highly regioselective functionalization. nih.govcolab.ws
An efficient method for the direct C-3 halogenation (chlorination, bromination, and iodination) of various pyrazolo[1,5-a]pyrimidine derivatives has been developed using inexpensive potassium halides in the presence of a hypervalent iodine(III) reagent. nih.gov This reaction proceeds under mild, environmentally friendly conditions using water as a solvent at room temperature and demonstrates excellent regioselectivity for the C-3 position. nih.gov These C-3 halogenated products serve as versatile intermediates for further modifications via cross-coupling reactions. nih.gov Other C-H functionalizations, such as nitration, sulfenylation, and selenylation, also show a strong preference for the C-3 position. researchgate.netcolab.wsthieme-connect.de
Table 2: Regioselective C-3 Halogenation of Pyrazolo[1,5-a]pyrimidines
| Substrate | Halogen Source | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KI | PIDA | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 89% | nih.gov |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | PIDA | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 88% | nih.gov |
| 2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | KCl | PIDA | 3-Chloro-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 72% | nih.gov |
While the parent this compound lacks C(sp³)-H bonds, derivatives bearing alkyl substituents can undergo site-selective C(sp³)-H functionalization. Palladium-catalyzed reactions have been developed for the temperature-modulated selective arylation of either C(sp²)-H or C(sp³)-H bonds. nih.gov This allows for the direct modification of, for example, methyl groups attached to the heterocyclic core, providing a pathway to more complex and three-dimensional structures. Such transformations are valuable for expanding the chemical space and modulating the physicochemical properties of pyrazolo[1,5-a]pyrimidine-based compounds.
Strategies for the Formation of Advanced Pyrazolo[1,5-a]pyrimidine Architectures
The distinct reactivity at the C-3, C-5, and C-7 positions of the pyrazolo[1,5-a]pyrimidine scaffold enables the strategic construction of advanced, highly functionalized molecules. A powerful and modular approach involves the sequential and selective modification of these sites.
A common strategy begins with a selective nucleophilic aromatic substitution at the highly reactive C-7 position. nih.gov The resulting intermediate, which still contains a reactive handle at the C-5 position (e.g., a chloro group), can then undergo a different transformation, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction, to introduce aryl or amino substituents. nih.gov This stepwise approach allows for the controlled installation of different functionalities at the two positions on the pyrimidine ring.
This core structure can be further elaborated by leveraging C-H activation chemistry at the C-3 position or by modifying substituents at other positions, such as C-2. nih.govmdpi.com This multi-faceted approach has been successfully employed in the synthesis of libraries of potent and selective PI3Kδ inhibitors, where diverse groups were systematically introduced at the C-2, C-5, and C-7 positions to optimize biological activity. nih.govmdpi.com Similarly, the synthesis of complex Trk kinase inhibitors has relied on the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core to achieve high potency and selectivity. mdpi.com By combining SNAr, cross-coupling, and C-H functionalization reactions, chemists can efficiently generate a wide array of complex pyrazolo[1,5-a]pyrimidine architectures for various applications, particularly in drug discovery.
Emerging Applications of Halogenated Pyrazolo 1,5 a Pyrimidine Scaffolds in Chemical Sciences Excluding Biological/medicinal
Applications in Materials Science
The inherent photophysical properties and structural versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) framework make it a promising candidate for applications in materials science. nbinno.comresearchgate.net Researchers have explored these compounds for use in optics, electronics, and the development of novel functional materials. rsc.orgnbinno.com
A defining feature of pyrazolo[1,5-a]pyrimidine derivatives is their tunable photophysical properties. nbinno.comnbinno.com These compounds are recognized as a significant family of fluorophores, whose absorption and emission characteristics can be precisely controlled through chemical synthesis. researchgate.netrsc.org The fluorescence behavior is highly dependent on the nature and position of substituents on the fused ring system. rsc.org
Strategic modifications can significantly alter the absorption and emission wavelengths, fluorescence quantum yields (ΦF), and photostability of the molecule. nbinno.com Theoretical and experimental studies have shown that the introduction of electron-donating groups (EDGs) at the 7-position of the pyrimidine (B1678525) ring generally enhances both absorption and emission intensities. rsc.orgresearchgate.net Conversely, attaching electron-withdrawing groups (EWGs), such as halogens, tends to decrease these intensities but provides crucial handles for further chemical modification. rsc.org This tunability allows for the rational design of fluorophores for specific applications. nbinno.com
Some derivatives have been shown to exhibit significant fluorescence in the solid state, a critical property for applications in materials science. rsc.orgresearchgate.net For instance, a study on 7-aryl-pyrazolo[1,5-a]pyrimidines demonstrated that compounds bearing simple aryl groups could achieve solid-state quantum yields (QYSS) ranging from 0.18 to 0.63. rsc.org
Table 1: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| PP Derivative 1 | Phenyl | 364 | 448 | 0.62 | rsc.org |
| PP Derivative 2 | 4-Methoxyphenyl (EDG) | 384 | 456 | 0.97 | rsc.org |
| PP Derivative 3 | 2,4-Dichlorophenyl (EWG) | 361 | 440 | 0.36 | rsc.org |
| PP Derivative 4 | 4-Nitrophenyl (EWG) | 385 | 565 | 0.01 | rsc.org |
The strong fluorescence and high quantum yields exhibited by pyrazolo[1,5-a]pyrimidine derivatives, particularly in the solid state, make them attractive candidates for use in optoelectronic devices. nbinno.comrsc.org These properties are essential for the development of emissive materials in Organic Light-Emitting Diodes (OLEDs). nbinno.comnbinno.com The ability to tune the emission color from blue to yellow by altering the substituents on the PP core allows for the design of materials tailored for specific display and lighting applications. rsc.org The development of efficient and stable solid-state emitters from this class of compounds is an active area of research in materials science. rsc.org
The electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold, characterized by intramolecular charge transfer (ICT) processes, suggest their potential for use in electronic materials. rsc.orgacs.org The planar structure and π-conjugated system are conducive to charge transport, a fundamental requirement for semiconductor applications. While the primary focus has been on their optical properties, the underlying electronic characteristics that give rise to fluorescence are also relevant for developing organic semiconductors. Further research into the charge mobility and semiconducting behavior of thin films made from halogenated pyrazolo[1,5-a]pyrimidine derivatives could open new avenues for their use in organic electronics.
Role as Versatile Synthetic Intermediates in Complex Organic Molecule Synthesis
Halogenated pyrazolo[1,5-a]pyrimidines, such as 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine, are highly valuable as intermediates in the synthesis of more complex organic molecules. nih.govnbinno.comnih.gov The presence of halogen atoms at specific positions provides reactive sites for a wide range of chemical transformations, particularly cross-coupling reactions. nih.gov
The chlorine atom at the C7 position is known to be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. ias.ac.in Furthermore, both chloro and iodo substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.gov These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for elaborating the core scaffold.
For example, the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved using reagents like N-iodosuccinimide (NIS). nih.govresearchgate.net This iodination provides a reactive site at the C3 position, complementing the reactivity at C7 and enabling sequential, site-selective functionalization to build complex molecular architectures. rsc.org The ability to introduce different functionalities at distinct positions makes these halogenated intermediates powerful tools for constructing diverse chemical libraries. nih.gov
Potential in Catalysis and Ligand Design for Metal Complexes
The pyrazolo[1,5-a]pyrimidine framework, with its multiple nitrogen atoms, possesses intrinsic coordinating properties, making it an attractive scaffold for designing ligands for metal complexes. The nitrogen atoms in the fused ring system can act as donor sites, binding to metal centers to form stable organometallic compounds.
Research has demonstrated the synthesis and characterization of Rhenium(I) complexes incorporating pyrazolo[1,5-a]pyrimidine-based ligands. semanticscholar.org In one study, a series of ligands, including derivatives with 7-(4-chlorophenyl) and 7-(2-chlorophenyl) groups, were prepared and subsequently complexed with a Rhenium(I) tricarbonyl chloride source, [Re(CO)₅Cl]. semanticscholar.org The resulting complexes, of the type [ReCl(CO)₃L], showcase the capability of the pyrazolo[1,5-a]pyrimidine core to act as a bidentate ligand, coordinating to the metal center. semanticscholar.org Such complexes are of interest in areas like catalysis and materials science, where the properties of the metal center are modulated by the electronic and steric characteristics of the surrounding ligand.
Development of Chemical Sensors and Probes based on Photophysical Responses
The sensitivity of the fluorescence of pyrazolo[1,5-a]pyrimidines to their local environment makes them ideal candidates for the development of chemical sensors and probes. nbinno.comrsc.orgnbinno.com The principle behind their use as sensors relies on a detectable change in their photophysical properties—such as fluorescence intensity or color—upon interaction with a specific analyte. researchgate.net
A notable application is the design of chemosensors for the detection of cyanide ions (CN⁻) in aqueous solutions. acs.orgresearchgate.net Researchers have developed probes based on an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system that exhibit a distinct colorimetric and fluorometric response to cyanide. researchgate.net These sensors demonstrate high selectivity for cyanide over other common anions and can achieve detection limits as low as 86 nmol L⁻¹ (fluorescence), which is well below the maximum concentration permitted in drinking water by the World Health Organization. researchgate.net The sensing mechanism often involves the nucleophilic addition of the analyte to the heterocyclic ring, which perturbs the electronic structure and alters the photophysical properties of the probe. acs.org
Challenges and Future Research Directions
Development of More Efficient, Sustainable, and Scalable Synthetic Routes for Halogenated Pyrazolo[1,5-a]pyrimidines
A primary challenge in the widespread application of halogenated pyrazolo[1,5-a]pyrimidines is the development of synthetic methodologies that are not only efficient in terms of yield but also environmentally sustainable and scalable for industrial production. nih.govrsc.org Current synthetic strategies often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents. rsc.org
| Synthetic Strategy | Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, time, and waste. | Designing novel cascade reactions. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Optimizing reaction conditions for diverse substrates. nih.gov |
| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), reduced energy consumption. | Exploring novel eco-friendly catalysts and reaction media. rsc.orgmdpi.com |
| Scalable Methodologies | Enables large-scale production for industrial applications. | Overcoming challenges in heat and mass transfer for large batches. researchgate.net |
Exploration of Novel Reactivity Patterns and Undiscovered Functionalization Methods for C-I and C-Cl Bonds
The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine offer versatile handles for further molecular elaboration. However, a comprehensive understanding of their reactivity and the development of novel functionalization methods are still active areas of research. The differential reactivity of the C-I and C-Cl bonds allows for selective transformations, which is a key advantage in the synthesis of complex molecules.
Future investigations will likely focus on uncovering new cross-coupling reactions to introduce a wider range of functional groups at the C2 and C7 positions. This includes exploring novel catalysts and reaction conditions to achieve higher efficiency and selectivity. researchgate.net The development of methods for direct C-H functionalization at other positions of the pyrazolo[1,5-a]pyrimidine (B1248293) core, while the halogen atoms remain intact, would provide alternative pathways for structural diversification. Understanding the interplay between the electronic properties of the pyrazolo[1,5-a]pyrimidine ring and the reactivity of the C-I and C-Cl bonds is crucial for designing predictable and efficient synthetic transformations.
Advanced Computational Modeling for Precise Property Prediction and Complex Mechanism Elucidation
Computational chemistry offers powerful tools for understanding the structure-property relationships of pyrazolo[1,5-a]pyrimidine derivatives and for elucidating complex reaction mechanisms. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been successfully employed to predict the photophysical properties of these compounds, guiding the design of new fluorescent materials. rsc.org
The future of this field lies in the application of more advanced computational models to accurately predict a wider range of properties, including biological activity and material characteristics. researchgate.net These models can accelerate the discovery of new compounds with desired functionalities by enabling virtual screening of large chemical libraries. Furthermore, computational studies can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and develop more efficient synthetic routes. researchgate.nettandfonline.com The integration of machine learning and artificial intelligence with computational chemistry could further enhance the predictive power of these models.
| Computational Method | Application | Future Direction |
| Density Functional Theory (DFT) | Prediction of ground-state electronic structure and properties. researchgate.net | Development of more accurate functionals for complex systems. |
| Time-Dependent DFT (TD-DFT) | Prediction of excited-state properties and photophysical behavior. rsc.org | Application to larger and more complex chromophores. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov | Incorporation of protein flexibility and solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions and condensed-phase properties. | Application to larger and more complex biological systems. |
Expansion of Non-Biological Applications in Emerging Chemical Fields
While pyrazolo[1,5-a]pyrimidines have been extensively studied for their biological activities, their potential in non-biological applications, particularly in materials science, is an emerging area of research. nih.gov Their inherent photophysical properties, such as fluorescence, make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. nbinno.comnbinno.com
Future research will aim to expand the scope of these applications by designing and synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with tailored optical and electronic properties. rsc.org This includes fine-tuning their absorption and emission wavelengths, improving their quantum yields, and enhancing their photostability. nbinno.com The incorporation of pyrazolo[1,5-a]pyrimidine units into polymeric and supramolecular structures could lead to the development of new functional materials with applications in areas such as organic electronics and photonics.
Design of Next-Generation Pyrazolo[1,5-a]pyrimidine-Based Chemical Systems with Tailored Properties
The ultimate goal of research on this compound and its analogues is to design and create next-generation chemical systems with precisely tailored properties for specific applications. mdpi.comnih.gov This requires a deep understanding of the structure-activity and structure-property relationships that govern the behavior of these molecules.
Future efforts will focus on the rational design of pyrazolo[1,5-a]pyrimidine derivatives with optimized performance in areas such as medicinal chemistry and materials science. nih.govmdpi.com In drug discovery, this involves designing compounds with high potency, selectivity, and favorable pharmacokinetic profiles. rsc.org In materials science, the focus will be on creating molecules with specific photophysical, electronic, and self-assembly properties. nih.gov The synergistic combination of advanced synthetic methods, computational modeling, and thorough experimental characterization will be essential for achieving these goals and unlocking the full potential of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com
Q & A
Q. Basic
Q. Advanced
- X-ray Crystallography :
What strategies are effective for functionalizing this compound to enhance biological activity?
Q. Advanced
- Carboxamide Derivatives : React with enaminones (e.g., 3-piperidinylacrylonitrile) in pyridine to introduce amide groups at position 3, improving kinase inhibition .
- Azo Coupling : Diazotization with aryl amines (e.g., p-toluidine) introduces azo groups, enhancing π-π stacking with biological targets .
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with boronic acids diversifies substituents at the iodine site .
Table 1 : Functionalization Examples
| Derivative | Modification Site | Biological Target | Yield | Ref. |
|---|---|---|---|---|
| 7-Amino-3-(arylazo) | Position 3 | Kinases | 62–68% | |
| 7-Carboxamide | Position 6 | HMG-CoA reductase | 70% |
How do structural variations influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- Halogen Effects :
- Substituent Positioning :
What analytical techniques are critical for resolving contradictions in reported synthetic yields or spectral data?
Q. Advanced
- HPLC-PDA : Quantifies impurities (e.g., dimerized byproducts) to explain yield discrepancies .
- VT NMR : Variable-temperature NMR distinguishes tautomeric forms (e.g., pyrazole vs. pyrimidine ring proton shifts) .
- DFT Calculations : Predicts thermodynamically favored reaction pathways, reconciling divergent experimental outcomes .
How can researchers design experiments to evaluate the environmental impact of this compound?
Q. Advanced
- Ecotoxicity Assays :
- Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–10 mg/L solutions (OECD 201) .
- Aquatic Toxicity : LC₅₀ determination using Daphnia magna (OECD 202) .
- Degradation Studies :
- Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions to track half-life .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
